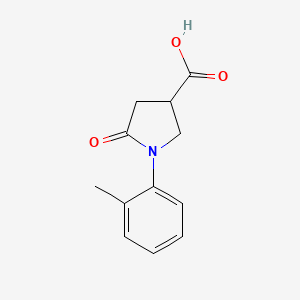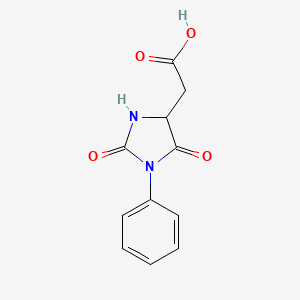![molecular formula C12H10FNS B1272913 4-[(4-Fluorophenyl)sulfanyl]aniline CAS No. 24900-69-4](/img/structure/B1272913.png)
4-[(4-Fluorophenyl)sulfanyl]aniline
概要
説明
4-[(4-Fluorophenyl)sulfanyl]aniline is a chemical compound that is part of the aniline family, characterized by the presence of a sulfanyl group attached to a fluorinated phenyl ring. This structure is related to other aniline derivatives that have been studied for various applications, including the synthesis of polymers and the development of fluorescent materials.
Synthesis Analysis
The synthesis of related aniline compounds often involves processes such as polymerization and sulfonation. For instance, the polymerization of an aniline heterodimer, 4-aminodiphenylamine-2-sulfonic acid, in aqueous ammonium persulfate solution yields a form of sulfonated polyaniline, which is soluble in aqueous base and polar solvents . Similarly, the sulfonation of aniline using an ohmic heating reactor has been employed to produce sulfanilic acid, a compound with significant economic interest . These methods suggest potential pathways for synthesizing 4-[(4-Fluorophenyl)sulfanyl]aniline by incorporating sulfanyl and fluorine groups into the aniline structure.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be complex, with the potential for intramolecular hydrogen bonding and extended π-conjugated systems. For example, a series of 2,6-bis(arylsulfonyl)anilines exhibit high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds . The crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with 4-X-substituted anilines, including 4-fluoroaniline, reveal three-dimensional hydrogen-bonded polymeric structures . These findings provide insights into the molecular structure of 4-[(4-Fluorophenyl)sulfanyl]aniline, which may also form hydrogen bonds and exhibit interesting solid-state properties.
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives is influenced by substituents on the phenyl ring. In the case of fluoro-substituted anilines, electrochemical polymerization has been observed, involving radical-cation intermediates . The copolymerization of aniline with diphenylamine-4-sulphonic acid also involves the formation of intermediates, as evidenced by spectroelectrochemical studies . These reactions are relevant to understanding the chemical behavior of 4-[(4-Fluorophenyl)sulfanyl]aniline, which may undergo similar electrochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives, such as solubility, conductivity, and fluorescence, are key to their applications. Sulfonated polyaniline, for example, is soluble in aqueous base and polar solvents and exhibits conductivity indicative of disorder in the sample . The electrochemical behavior of fluoro-substituted anilines in acidic and organic media has been studied, and the resulting polymers are found to be in the emeraldine base form, with conductivity imparted through iodine doping . These properties suggest that 4-[(4-Fluorophenyl)sulfanyl]aniline may also display unique solubility, conductivity, and potentially fluorescence characteristics, depending on its molecular structure and the presence of substituents.
科学的研究の応用
Electropolymerization and Infrared Emissivity
4-[(4-Fluorophenyl)sulfanyl]aniline has been used in the synthesis of novel binary copolymer films with significant applications in electro-emissive devices (EEDs). These copolymers, such as aniline/o-fluoro-aniline (PFANI), demonstrate high infrared (IR) emissivity modulation capabilities. The PFANI film, in particular, shows great potential for applications in IR thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).
Oxidative Fluorination
In the realm of chemical synthesis, oxidative nucleophilic fluorination of N-arylsulfonamides has been explored, highlighting the role of 4-[(4-Fluorophenyl)sulfanyl]aniline derivatives. This methodology has been adapted for radiofluorination, offering potential advancements in the synthesis of fluorine-containing pharmaceuticals and bioactive molecules (Buckingham et al., 2015).
Antimicrobial Activity
Research into eperezolid-like molecules, where 4-[(4-Fluorophenyl)sulfanyl]aniline derivatives play a crucial role, has shown promising anti-Mycobacterium smegmatis activity. This indicates potential applications in developing new antimicrobial agents (Yolal et al., 2012).
Corrosion Inhibition
The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, a derivative of 4-[(4-Fluorophenyl)sulfanyl]aniline, has shown efficiency as a corrosion inhibitor for mild steel in acidic environments. This highlights its potential in materials science and engineering applications (Daoud et al., 2014).
Sulfonation and Copolymerization Studies
Sulfonation and copolymerization studies involving aniline and its derivatives, including 4-[(4-Fluorophenyl)sulfanyl]aniline, have led to the development of materials with unique electrochemical properties. These studies contribute to advancements in polymer chemistry and materials science (Wen et al., 2001).
Safety And Hazards
The safety information available indicates that 4-[(4-Fluorophenyl)sulfanyl]aniline may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
4-(4-fluorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUNEQJZJOMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379191 | |
| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)sulfanyl]aniline | |
CAS RN |
24900-69-4 | |
| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

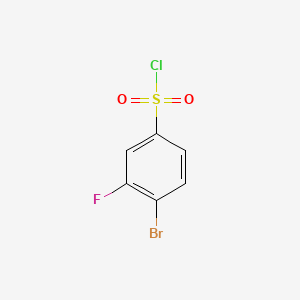
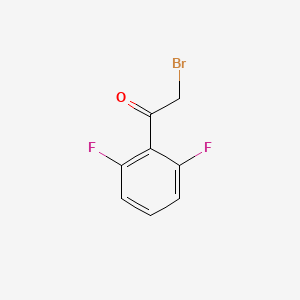
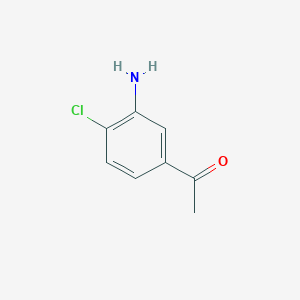
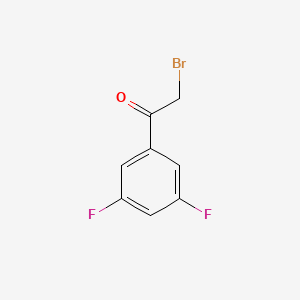
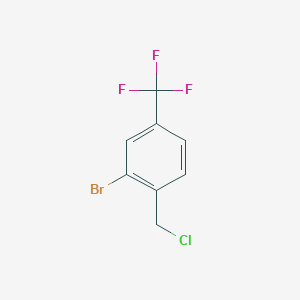
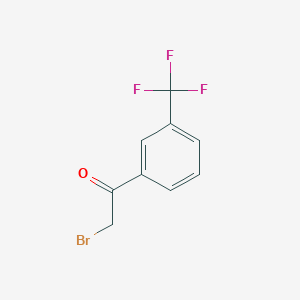
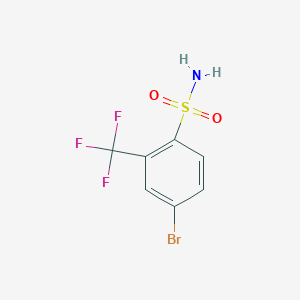
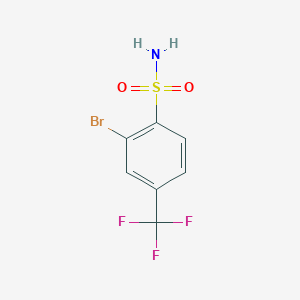
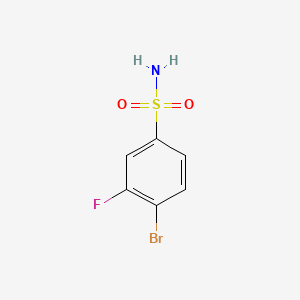
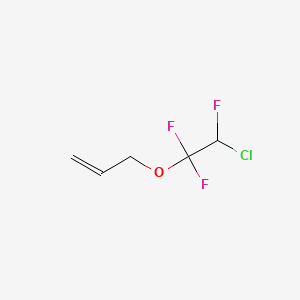
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

